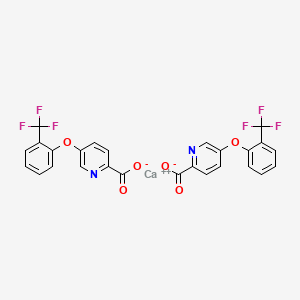
5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of trifluoromethyl groups and a picolinic acid moiety, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt typically involves the reaction of 5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid with a calcium salt. The reaction conditions often include the use of solvents such as methanol or ethanol, and the process may be facilitated by heating or stirring to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The picolinic acid moiety can chelate metal ions, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Trifluoromethylbenzoic acid
- 4-Trifluoromethylbenzoic acid
- alpha,alpha,alpha-Trifluoro-o-toluidine hydrochloride
Uniqueness
Compared to similar compounds, 5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt exhibits unique properties due to the combination of trifluoromethyl groups and picolinic acid. This combination enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
89816-16-0 |
|---|---|
Formule moléculaire |
C26H14CaF6N2O6 |
Poids moléculaire |
604.5 g/mol |
Nom IUPAC |
calcium;5-[2-(trifluoromethyl)phenoxy]pyridine-2-carboxylate |
InChI |
InChI=1S/2C13H8F3NO3.Ca/c2*14-13(15,16)9-3-1-2-4-11(9)20-8-5-6-10(12(18)19)17-7-8;/h2*1-7H,(H,18,19);/q;;+2/p-2 |
Clé InChI |
UZZZECCWHIJPPX-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)C(F)(F)F)OC2=CN=C(C=C2)C(=O)[O-].C1=CC=C(C(=C1)C(F)(F)F)OC2=CN=C(C=C2)C(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















